Methyl a-D-mannofuranoside
Overview
Description
Methyl α-D-mannopyranoside is a compound that belongs to the class of organic compounds known as o-glycosyl compounds . It is a competitor inhibitor of the binding of mannose by Escherichia coli .
Synthesis Analysis
Methyl α-D-mannopyranoside has been used to synthesize a series of tri- and tetrahydroxylated seven-membered iminosugars . It has also been used in a study that worked towards a stable noeuromycin analog with a D-manno configuration .Molecular Structure Analysis
The molecular structure of Methyl α-D-mannopyranoside is represented by the empirical formula C7H14O6 . Its molecular weight is 194.18 .Chemical Reactions Analysis
There is limited information available on the chemical reactions involving Methyl α-D-mannopyranoside .Physical and Chemical Properties Analysis
Methyl α-D-mannopyranoside is a white to off-white powder . It has a melting point of 193-196 °C . It is soluble in water, with a solubility of 100 mg/mL .Scientific Research Applications
Prevention of Bacterial Infection : Methyl alpha-D-mannopyranoside has been studied for its potential in preventing urinary tract infections caused by Escherichia coli in mice. This compound inhibits the binding of mannose by E. coli, thereby reducing the number of bacteriuric mice. However, it was found to be inactive against Proteus mirabilis, which does not adhere to epithelial cells via mannose-binding mechanisms (Aronson et al., 1979).
Synthesis of Derivatives for Chemical Studies : Methyl 6-C-alkyl-6-deoxy-alpha-D-mannofuranoside derivatives were synthesized for further chemical analysis and potential applications in medicinal chemistry. These derivatives were produced from methyl 2,3-O-isopropylidene-5,6-O-sulfuryl-alpha-D-mannofuranoside, indicating the versatility of methyl alpha-D-mannofuranoside in chemical synthesis (Gourlain et al., 2000).
Structural Analysis and NMR Studies : Methyl alpha-D-mannofuranoside has been analyzed using X-ray crystallography and nuclear magnetic resonance (NMR) techniques. These studies provide detailed insights into its molecular structure and properties, which are essential for understanding its interactions in biological systems and potential pharmaceutical applications (Giuliano et al., 1989).
Homologation Procedures : Research on homologation of methyl alpha-D-mannofuranoside has led to the creation of stereoisomeric derivatives. These derivatives have potential applications in developing novel carbohydrate-based molecules with varied biological activities (Stȩpowska et al., 2001).
Anti-inflammatory Applications : Methyl-alpha-D-mannopyranoside has been investigated for its effects on rat adjuvant arthritis, demonstrating potential therapeutic applications. The compound inhibited both inflammation and destructive arthritic changes, suggesting its possible role in immunoregulatory mechanisms (Prokopova et al., 1993).
Antimicrobial and Antiviral Potential : The synthesis of new methyl alpha-D-mannopyranoside (MDM) derivatives has been explored for their antimicrobial and antiviral properties. Computational and in vitro studies have shown these derivatives to be potential agents against various microbial and viral infections, including SARS-CoV-2 (Yasmin et al., 2021).
Mechanism of Action
Target of Action
Methyl α-D-mannofuranoside primarily targets Escherichia coli . It acts as a competitor inhibitor of the binding of mannose by Escherichia coli .
Mode of Action
Methyl α-D-mannofuranoside interacts with its target by competing with mannose for binding sites on Escherichia coli . This inhibits the bacteria’s ability to bind to mannose, thereby preventing infection .
Biochemical Pathways
It is known that the compound interferes with the mannose binding process, which is crucial for the infection process of escherichia coli .
Pharmacokinetics
Its solubility in water suggests that it could be readily absorbed and distributed in the body. More research is needed to fully understand its pharmacokinetic properties.
Result of Action
The primary result of Methyl α-D-mannofuranoside’s action is the prevention of urinary tract infections caused by Escherichia coli . By inhibiting the bacteria’s ability to bind to mannose, the compound prevents the bacteria from establishing an infection .
Action Environment
The efficacy and stability of Methyl α-D-mannofuranoside can be influenced by various environmental factors. For instance, its solubility in water suggests that it might be more effective in aqueous environments. Additionally, storage conditions can impact its stability . It should be stored in a cool, ventilated place to prevent moisture, heat, fire, and corrosion .
Safety and Hazards
Future Directions
Biochemical Analysis
Biochemical Properties
Methyl a-D-mannofuranoside plays a significant role in biochemical reactions. It has been used to synthesize a series of tri- and tetrahydroxylated seven-membered iminosugars . This compound interacts with various enzymes and proteins, including α1,2-Mannosyltransferase . The nature of these interactions is competitive inhibition, where this compound competes with mannose for binding sites on the enzyme .
Cellular Effects
The effects of this compound on cells and cellular processes are primarily related to its ability to inhibit the binding of mannose by Escherichia coli . This can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
This compound exerts its effects at the molecular level through its interactions with biomolecules. It acts as a competitor inhibitor, binding to the active sites of enzymes such as α1,2-Mannosyltransferase . This prevents the enzyme from interacting with its usual substrate, mannose, thereby inhibiting the enzyme’s activity .
Properties
IUPAC Name |
2-(1,2-dihydroxyethyl)-5-methoxyoxolane-3,4-diol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14O6/c1-12-7-5(11)4(10)6(13-7)3(9)2-8/h3-11H,2H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSQBOIUCEISYSW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1C(C(C(O1)C(CO)O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14O6 | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.18 g/mol | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
56654-39-8 | |
Record name | alpha-Methylglucofuranoside | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056654398 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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